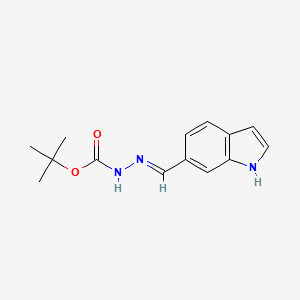
3-Bencil-1-etilpiperazina
Descripción general
Descripción
3-Benzyl-1-ethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-1-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-1-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La piperazina, de la que “3-Bencil-1-etilpiperazina” es un derivado, ocupa el tercer puesto entre los heterociclos de nitrógeno más comunes en el descubrimiento de fármacos . Es un componente clave de varios medicamentos de gran éxito, como Imatinib (también comercializado como Gleevec) o Sildenafilo, vendido como Viagra . Los sitios de los átomos de nitrógeno en la piperazina sirven como donantes/aceptores de enlaces de hidrógeno, lo que permite ajustar las interacciones con los receptores, además de aumentar la solubilidad en agua y la biodisponibilidad .
Funcionalización C–H
Se han logrado avances recientes en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Este proceso permite la creación de piperazinas funcionalizadas, ampliando la diversidad estructural de los fármacos que contienen piperazina .
Polímeros antimicrobianos
Los polímeros basados en piperazina han mostrado promesa en el campo de los materiales antimicrobianos . Por ejemplo, la Poli(guanilurea)–piperazina (PGU–P) se ha sintetizado haciendo reaccionar piperazina con un monómero que contiene grupos guanidina protegidos con tert-butiloxicarbonilo (Boc) .
Mecanismo De Acción
Target of Action
The primary targets of 3-Benzyl-1-ethylpiperazine are the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
3-Benzyl-1-ethylpiperazine: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
The exact biochemical pathways affected by 3-Benzyl-1-ethylpiperazine Therefore, the compound’s action on GABA receptors can affect various biochemical pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
The pharmacokinetics of 3-Benzyl-1-ethylpiperazine Pharmacokinetics refers to how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of 3-Benzyl-1-ethylpiperazine ’s action primarily involve the modulation of GABAergic neurotransmission . By acting as a GABA receptor agonist, it can influence neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .
Análisis Bioquímico
Biochemical Properties
3-Benzyl-1-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-Benzyl-1-ethylpiperazine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Benzyl-1-ethylpiperazine can induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Benzyl-1-ethylpiperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Benzyl-1-ethylpiperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound . Long-term exposure to 3-Benzyl-1-ethylpiperazine has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 3-Benzyl-1-ethylpiperazine vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
3-Benzyl-1-ethylpiperazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of 3-Benzyl-1-ethylpiperazine in these metabolic pathways can influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of 3-Benzyl-1-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Benzyl-1-ethylpiperazine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . The localization of 3-Benzyl-1-ethylpiperazine to specific subcellular sites can determine its biological effects and therapeutic potential .
Propiedades
IUPAC Name |
3-benzyl-1-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSVPIQWTUXDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)












![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hydrochloride](/img/structure/B1444049.png)
